2-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers
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Overview
Description
2-amino-3-methylcyclohexan-1-ol, a mixture of diastereomers, is a compound with the molecular formula C7H15NO. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a cyclohexane ring. This compound is notable for its stereoisomerism, where different spatial arrangements of atoms lead to distinct diastereomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methylcyclohexan-1-ol can be achieved through various methods. One common approach involves the reduction of 2-amino-3-methylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or nitrile precursors. The process is optimized for high yield and purity, often employing catalysts like palladium on carbon or Raney nickel. Reaction conditions are carefully monitored to ensure the desired diastereomeric mixture is obtained .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different amines or alcohols, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-amino-3-methylcyclohexanone.
Reduction: 2-amino-3-methylcyclohexanol.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
2-amino-3-methylcyclohexan-1-ol is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and stereochemistry.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 2-amino-3-methylcyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-methylcyclohexanol
- 2-amino-4-methylcyclohexanol
- 2-amino-3-ethylcyclohexanol
Uniqueness
2-amino-3-methylcyclohexan-1-ol is unique due to its specific arrangement of functional groups and the presence of diastereomers. This stereoisomerism can lead to different physical and chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
874527-42-1 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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